molecular formula C15H21NO2 B14404584 (4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol CAS No. 87657-22-5

(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol

Cat. No.: B14404584
CAS No.: 87657-22-5
M. Wt: 247.33 g/mol
InChI Key: SPRTWGPZKJDLPD-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an acid catalyst and an oxidizing agent . This method can be modified to introduce specific substituents, such as the ethyl group in this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Skraup synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol involves its interaction with molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents . The specific pathways and targets depend on the functional groups and substituents present on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol is unique due to its specific chiral centers and the presence of both hydroxyl and ethyl groups

Properties

CAS No.

87657-22-5

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(4aS,10bR)-4-ethyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,9-diol

InChI

InChI=1S/C15H21NO2/c1-2-16-7-3-4-11-13-8-10(17)9-15(18)12(13)5-6-14(11)16/h8-9,11,14,17-18H,2-7H2,1H3/t11-,14+/m1/s1

InChI Key

SPRTWGPZKJDLPD-RISCZKNCSA-N

Isomeric SMILES

CCN1CCC[C@H]2[C@@H]1CCC3=C2C=C(C=C3O)O

Canonical SMILES

CCN1CCCC2C1CCC3=C2C=C(C=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.